molecular formula C9H10O B1346796 beta-Methylenephenethyl alcohol CAS No. 6006-81-1

beta-Methylenephenethyl alcohol

Cat. No. B1346796
CAS RN: 6006-81-1
M. Wt: 134.17 g/mol
InChI Key: BSZGXCFUKRLAAN-UHFFFAOYSA-N
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Description

Beta-Methylenephenethyl alcohol, also known as 2-phenyl-2-propen-1-ol, is a chemical compound with the molecular formula C9H10O1. It has a molecular weight of 134.181. The compound is a pale-yellow to yellow-brown liquid1.



Synthesis Analysis

The specific synthesis process for beta-Methylenephenethyl alcohol is not readily available in the search results. However, the synthesis of alcohols often involves reactions such as reduction of carbonyl compounds or Grignard reactions2.



Molecular Structure Analysis

The InChI code for beta-Methylenephenethyl alcohol is 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H21. It contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol3.



Chemical Reactions Analysis

The specific chemical reactions involving beta-Methylenephenethyl alcohol are not readily available in the search results. However, like other alcohols, it may undergo reactions such as oxidation, esterification, and elimination.



Physical And Chemical Properties Analysis

Beta-Methylenephenethyl alcohol has a purity of 95%1. It is a pale-yellow to yellow-brown liquid1. The compound has a molecular weight of 134.181.


Scientific Research Applications

Alcohols, including beta-Methylenephenethyl alcohol, have widespread significance in various scientific fields due to their unique chemical properties and versatile reactivity . Here are some general applications of alcohols:

  • Pharmaceuticals : Alcohols are used in the synthesis of a myriad of complex molecules used in pharmaceuticals . They are indispensable building blocks for synthesizing these molecules .

  • Materials Science : Alcohols play a significant role in materials science. They are used in the creation of various materials due to their unique characteristics such as solubility, boiling points, and acidity .

  • Industrial Processes : Alcohols are used in various industrial processes. Their unique chemical properties make them useful in a variety of applications .

  • Biotechnological Applications : Alcohol dehydrogenases (ADHs), enzymes that catalyze the interconversion between alcohols and aldehydes or ketones, have been widely studied and applied in the asymmetric synthesis of chiral alcohols .

  • Chemical and Medical Applications : Alcohol has been used in early chemical and medical applications, first as a simple component of fermented beverages and later in its purified form .

  • Chromatography : Beta-Methylenephenethyl alcohol has been used in chromatography, specifically in the separation of substances on an HPLC column .

Safety And Hazards

The safety data sheet for beta-Methylenephenethyl alcohol suggests that it should be handled with care5. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration5.


Future Directions

The future directions for beta-Methylenephenethyl alcohol are not readily available in the search results. However, given its chemical properties, it may have potential applications in various fields such as pharmaceuticals, chemical synthesis, and more67.


properties

IUPAC Name

2-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGXCFUKRLAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208788
Record name beta-Methylenephenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Methylenephenethyl alcohol

CAS RN

6006-81-1
Record name β-Methylenebenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylenephenethyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylenephenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methylenephenethyl alcohol
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Synthesis routes and methods I

Procedure details

A 12.5 ml of decane solution of 5 to 6 mol/L of per-tert-butylalcohol is diluted with 50 ml of methylene chloride, then 111 mg of selenium dioxide and 90.1 mg of an acetic acid were added thereto to react while stirring at room temperature for 30 min. Then, 6.5 ml of 2-phenylpropene was added to the reaction solution to react while stirring for 72 hours, followed by condensation under reduced pressure, and purification by silica gel column chromatography to obtain 3.98 g of 3-hydroxy-2-phenylpropene (yield: 59%). Measurement results by 1H-NMR and 13C-NMR of 3-hydroxy-2-phenylpropene obtained are shown below.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
90.1 mg
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of tert-butyl-dimethyl-(2-phenyl-allyloxy)-silane (1.3 g, 5.23 mmol) in tetrahydrofuran (10 mL) is slowly added a solution of a 1 N tetrabutylammonium fluoride in tetrahydrofuran (10.5 mL, 10.5 mmol). The reaction is allowed to stir for 20 min, quenched by the addition of a saturated aqueous solution of ammonium chloride and extracted several times with ethyl acetate The organic layers are combined, washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is purified via silica gel chromatography (10% ethyl acetate in hexanes) to yield 700 mg of the title compound.
Name
tert-butyl-dimethyl-(2-phenyl-allyloxy)-silane
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One

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